molecular formula C13H15NO5S B13954337 alpha-d-Mannopyranosylphenylisothiocyanate

alpha-d-Mannopyranosylphenylisothiocyanate

Cat. No.: B13954337
M. Wt: 297.33 g/mol
InChI Key: GGYBJYNRLGNUNZ-NAWOPXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-d-Mannopyranosylphenylisothiocyanate: is a synthetic glycoconjugate predominantly used in carbohydrate chemistry for the selective labeling and detection of biomolecules. This compound exploits the unique reactivity of the isothiocyanate group, which can readily react with amino groups present on amino acids, peptides, and proteins to form thiourea linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-d-Mannopyranosylphenylisothiocyanate is synthesized through the reaction of phenyl isothiocyanate with alpha-d-mannopyranosyl derivatives. The reaction typically occurs in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: : Alpha-d-Mannopyranosylphenylisothiocyanate primarily undergoes substitution reactions due to the presence of the isothiocyanate group. It reacts with nucleophiles, such as amines, to form thiourea derivatives .

Common Reagents and Conditions: : The common reagents used in these reactions include amines, peptides, and proteins. The reactions are typically carried out in organic solvents like dichloromethane or dimethyl sulfoxide at room temperature .

Major Products: : The major products formed from these reactions are thiourea derivatives, which are valuable in various biochemical applications .

Mechanism of Action

The mechanism of action of alpha-d-Mannopyranosylphenylisothiocyanate involves the reactivity of the isothiocyanate group with amino groups on amino acids, peptides, and proteins. This reaction forms stable thiourea linkages, which are crucial for attaching a mannopyranosyl residue to various biomolecules. This process facilitates the study of glycan interactions and the development of diagnostic tools .

Comparison with Similar Compounds

Similar Compounds: : Some similar compounds include 4-Isothiocyanatophenyl-alpha-D-mannopyranoside and other mannopyranosyl derivatives .

Uniqueness: : Alpha-d-Mannopyranosylphenylisothiocyanate is unique due to its specific reactivity with amino groups, making it highly valuable for selective labeling and detection of biomolecules. Its ability to form stable thiourea linkages distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

(2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-(2-isothiocyanatophenyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H15NO5S/c15-5-9-10(16)11(17)12(18)13(19-9)7-3-1-2-4-8(7)14-6-20/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13-/m1/s1

InChI Key

GGYBJYNRLGNUNZ-NAWOPXAZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N=C=S

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(C(C(O2)CO)O)O)O)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.